ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of an ethyl group at the 1-position, a nitro group at the 5-position, and an ethyl ester group at the 2-position of the indole ring
Scientific Research Applications
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a wide range of biological activities and can interact with multiple targets . They are important types of molecules and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester at the 2-position.
Alkylation: Finally, the compound is alkylated at the 1-position using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Oxidation: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Ethyl 1-ethyl-5-amino-1H-indole-2-carboxylate.
Substitution: 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid.
Oxidation: Various quinonoid derivatives of the indole ring.
Comparison with Similar Compounds
Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-nitro-1H-indole-2-carboxylate: Lacks the ethyl group at the 1-position, which may affect its biological activity and chemical reactivity.
1-Ethyl-5-nitro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, influencing its solubility and reactivity.
5-Nitroindole-2-carboxylic acid: Lacks both the ethyl groups, which can significantly alter its properties and applications.
This compound is unique due to the presence of both ethyl groups and the nitro group, which confer specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-ethyl-5-nitroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFCCSGOPZWDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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